molecular formula C7H10N2O2 B014745 Ethyl 1-methyl-1h-imidazole-2-carboxylate CAS No. 30148-21-1

Ethyl 1-methyl-1h-imidazole-2-carboxylate

Cat. No. B014745
Key on ui cas rn: 30148-21-1
M. Wt: 154.17 g/mol
InChI Key: NOTZYDYZBOBDFE-UHFFFAOYSA-N
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Patent
US06545162B1

Procedure details

N-methylimidazole (16) (320 g, 3.9 mol) was combined with 2 liters of acetonitrile and 1 liter of triethylamine in a flask equipped with a mechanical stirrer and the solution was cooled to −20° C. Ethylcloroformate (1000 g, 9.2 mol) was added with stirring, keeping the temperature between −20° C. and −25° C. The reaction was allowed to slowly warm to room temperature and stir for 36 hours. Precipitated triethylamine hydrochloride was removed by filtration and the solution was concentrated in vacuo at 65° C. The resulting oil was purified by distillation under reduced pressure (2 torr, 102° C.) to provide (17) as a white solid (360 g, 82% yield). TLC (7:2 benzene/ethyl acetate) Rf 0.2; 1H NMR (DMSO-d6) δ7.44 (d, 1 H, J=2.8 Hz), 7.04 (d. 1 H, J=2.8 Hz), 4.26 (q, 2 H, J=3.5Hz) 3.91 (s, 3 H), 1.26 (t, 3 H, J=3.5 Hz); 13C NMR (DMSO-d6) δ159.3, 129.1, 127.7, 61.0, 36.0, 14.5; IR(KBr) 3403, 3111, 2983, 1713, 1480, 1422, 1262, 1134, 1052, 922, 782, 666; FABMS m/e 155.083 (M+H 155.083 calc. for C7H11N2O2).
Quantity
320 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
1000 g
Type
reactant
Reaction Step Two
Yield
82%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:6]=[CH:5][N:4]=[CH:3]1.C(#N)C.[CH2:10]([O:12][C:13](Cl)=[O:14])[CH3:11]>C(N(CC)CC)C>[CH3:1][N:2]1[CH:6]=[CH:5][N:4]=[C:3]1[C:13]([O:12][CH2:10][CH3:11])=[O:14]

Inputs

Step One
Name
Quantity
320 g
Type
reactant
Smiles
CN1C=NC=C1
Name
Quantity
2 L
Type
reactant
Smiles
C(C)#N
Name
Quantity
1 L
Type
solvent
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
1000 g
Type
reactant
Smiles
C(C)OC(=O)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a mechanical stirrer
CUSTOM
Type
CUSTOM
Details
the temperature between −20° C. and −25° C
TEMPERATURE
Type
TEMPERATURE
Details
to slowly warm to room temperature
STIRRING
Type
STIRRING
Details
stir for 36 hours
Duration
36 h
CUSTOM
Type
CUSTOM
Details
Precipitated triethylamine hydrochloride was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated in vacuo at 65° C
DISTILLATION
Type
DISTILLATION
Details
The resulting oil was purified by distillation under reduced pressure (2 torr, 102° C.)

Outcomes

Product
Name
Type
product
Smiles
CN1C(=NC=C1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 360 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 59.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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